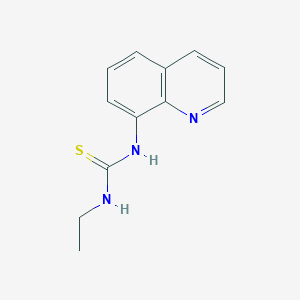

N-Ethyl-N'-quinolin-8-ylthiourea

Description

Structure

3D Structure

Properties

CAS No. |

74982-07-3 |

|---|---|

Molecular Formula |

C12H13N3S |

Molecular Weight |

231.32 g/mol |

IUPAC Name |

1-ethyl-3-quinolin-8-ylthiourea |

InChI |

InChI=1S/C12H13N3S/c1-2-13-12(16)15-10-7-3-5-9-6-4-8-14-11(9)10/h3-8H,2H2,1H3,(H2,13,15,16) |

InChI Key |

MZDPRAZOZZZXTQ-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=S)NC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for N Ethyl N Quinolin 8 Ylthiourea

General Synthetic Strategies for N,N'-Substituted Thioureas

The formation of the thiourea (B124793) core (R-NH-C(S)-NH-R') is typically achieved through several reliable synthetic routes. These strategies often involve the reaction of an amine with a thiocarbonyl source. The choice of method can depend on the availability of starting materials, desired purity, and the scale of the reaction.

The most common and straightforward method for synthesizing N,N'-disubstituted thioureas is the reaction between a primary amine and an isothiocyanate (R-N=C=S). researchgate.netgoogle.com This approach is highly efficient and generally proceeds under mild conditions, offering high yields of the desired thiourea. The reaction is a nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate group.

Isothiocyanates themselves are valuable synthetic building blocks. chemicalbook.com They can be prepared from primary amines through various methods, including the reaction with carbon disulfide (CS₂) to form a dithiocarbamate (B8719985) salt, which is then decomposed using a desulfurylating agent. beilstein-journals.orgorganic-chemistry.org Common desulfurylating agents include p-toluenesulfonyl chloride and propane (B168953) phosphonic acid anhydride (B1165640) (T3P®). organic-chemistry.org This two-step, one-pot procedure allows for the synthesis of a wide array of isothiocyanates from readily available amines. organic-chemistry.org

The table below summarizes various reagents used for the synthesis of isothiocyanates from primary amines, a key step for the subsequent thiourea formation.

| Reagent System | Amine Type | Key Features |

| Carbon Disulfide (CS₂) & Desulfurylating Agent (e.g., TCT, TsCl) | Alkyl, Aryl | In situ generation of dithiocarbamate followed by decomposition. beilstein-journals.orgorganic-chemistry.org |

| Phenyl Chlorothionoformate & NaOH | Alkyl, Electron-rich Aryl | Can be a one-pot or two-step process. organic-chemistry.org |

| Thiophosgene (B130339) (CSCl₂) | Various | Highly reactive but also highly toxic and volatile. |

| (Me₄N)SCF₃ | Primary Amines | Bench-stable solid reagent, rapid reaction at room temperature. |

While the isothiocyanate route is prevalent, alternative methods provide access to thioureas, especially when the required isothiocyanate is unstable or not commercially available.

One significant alternative involves the reaction of an amine with carbon disulfide, typically in the presence of a base. researchgate.net This reaction forms a dithiocarbamate intermediate, which can then react with another amine to yield the thiourea. Mechanochemical methods, such as ball milling, have also been successfully employed for this type of synthesis, offering a solvent-free and efficient option. researchgate.net

Another approach utilizes N-thiocarbamoyl benzotriazoles as synthetic equivalents of isothiocyanates. These bench-stable solids can be prepared and subsequently reacted with amines to form both symmetrical and non-symmetrical thioureas in high yields. researchgate.net More recently, methods have been developed that use N,N'-di-Boc-substituted thiourea, which reacts with various amines under mild conditions in the presence of a base like sodium hydride and trifluoroacetic anhydride to give the desired disubstituted thioureas.

The following table outlines some of these alternative synthetic pathways.

| Method | Key Reagents | Description |

| Amine Condensation | Amine, Carbon Disulfide (CS₂) | Proceeds via a dithiocarbamate intermediate. researchgate.net |

| Benzotriazole Chemistry | N-thiocarbamoyl benzotriazoles, Amine | Benzotriazole acts as a good leaving group. researchgate.net |

| Activated Thiourea | N,N'-di-Boc-thiourea, Amine, NaH, TFAA | Mild conditions suitable for various functional groups. |

| Catalytic Conversion | Amine, CS₂, ZnO/Al₂O₃ catalyst | Heterogeneous catalysis for symmetrical thioureas. |

Targeted Synthesis of N-Ethyl-N'-quinolin-8-ylthiourea

The targeted synthesis of this compound involves the coupling of an ethyl group and an 8-quinolinyl group to the thiourea core. The most direct method is the reaction between 8-aminoquinoline (B160924) and ethyl isothiocyanate.

8-Aminoquinoline: This precursor is a pale yellow solid that can be synthesized through several established routes. wikipedia.org The classical preparation involves the nitration of quinoline (B57606), which produces a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). These isomers are separated, and the 8-nitroquinoline is subsequently reduced, often using tin powder and hydrochloric acid, to yield 8-aminoquinoline. wikipedia.org Alternative modern methods include the amination of 8-bromoquinoline, for instance, using a copper or iron catalyst in the presence of a strong base. google.com The amino group on the quinoline ring makes it a useful directing group in more complex organic syntheses. wikipedia.orgnih.gov

Ethyl Isothiocyanate: This is a key reagent that can be prepared from ethylamine (B1201723). A common laboratory and industrial method involves reacting the primary amine with carbon disulfide in the presence of a base (like aqueous ammonia (B1221849) or potassium carbonate) to form the corresponding dithiocarbamate salt. beilstein-journals.orggoogle.com This intermediate is then treated with an oxidizing or desulfurylating agent, such as sodium chlorite (B76162) or cyanuric chloride, to yield ethyl isothiocyanate. beilstein-journals.orggoogle.com

The table below details the precursors for the synthesis of the target compound.

| Precursor | Chemical Formula | Molar Mass ( g/mol ) | Role in Synthesis | Preparation Method |

| 8-Aminoquinoline | C₉H₈N₂ | 144.18 | Nucleophile (Amine Source) | Reduction of 8-nitroquinoline or amination of 8-bromoquinoline. google.comwikipedia.org |

| Ethyl Isothiocyanate | C₃H₅NS | 87.14 | Electrophile (Thiocarbonyl Source) | Reaction of ethylamine with CS₂ followed by decomposition of the dithiocarbamate salt. beilstein-journals.orggoogle.com |

The reaction to form this compound would involve the nucleophilic attack of the primary amino group of 8-aminoquinoline on the electrophilic carbon of ethyl isothiocyanate.

Reaction Scheme: C₉H₇N-8-NH₂ (8-Aminoquinoline) + CH₃CH₂-NCS (Ethyl Isothiocyanate) → C₉H₇N-8-NH-C(S)-NH-CH₂CH₃ (this compound)

To optimize this reaction, several parameters can be adjusted:

Solvent: The reaction is typically carried out in a polar aprotic solvent such as ethanol (B145695), acetonitrile, or N,N-dimethylformamide (DMF) to facilitate the dissolution of the reactants.

Temperature: The reaction generally proceeds efficiently at room temperature, although gentle heating (e.g., to 40-60 °C) can be used to increase the reaction rate, particularly if the reactants are not highly reactive.

Stoichiometry: Using a slight excess of one of the reactants, often the more volatile or less expensive one like ethyl isothiocyanate, can help drive the reaction to completion.

Purification: The product, being a solid, can often be isolated by precipitation from the reaction mixture, followed by filtration. Recrystallization from a suitable solvent like ethanol is a common method to obtain a high-purity product.

High yields are generally expected for this type of reaction, often exceeding 90%, due to the high reactivity of the isothiocyanate group towards primary amines.

Derivatization and Structural Modification Strategies for this compound Analogues

The this compound scaffold can be readily modified to generate a library of analogues for structure-activity relationship (SAR) studies. Modifications can be targeted at three main positions: the quinoline ring, the ethyl group, and the thiourea linker itself.

Quinoline Ring Modification: The quinoline core can be substituted at various positions (e.g., C-5) to alter its electronic and steric properties. For instance, photocatalytic methods have been developed for the regioselective difluoroalkylation of 8-aminoquinoline amides at the C-5 position. researchgate.net

N-Alkyl/Aryl Group Variation: The ethyl group can be replaced with a wide variety of other alkyl or aryl groups. This is achieved by starting with different primary amines to generate the corresponding isothiocyanate or by using different isothiocyanates in the reaction with 8-aminoquinoline. This allows for fine-tuning of properties like lipophilicity.

Thiourea Moiety Modification: The thiourea linker can be cyclized to form other heterocyclic systems. For example, reacting N,N'-disubstituted thioureas with dialkyl acetylenedicarboxylates can lead to the formation of thiazolidinone derivatives. google.com This creates a new class of compounds with a different three-dimensional structure.

These derivatization strategies are crucial for developing compounds with optimized properties for specific applications, such as in the development of new therapeutic agents. nih.gov

Coordination Chemistry of N Ethyl N Quinolin 8 Ylthiourea As a Ligand

Ligating Properties of the Thiourea (B124793) and Quinoline (B57606) Moieties

The coordination behavior of N-Ethyl-N'-quinolin-8-ylthiourea is dictated by the electronic and steric properties of its two key functional groups: the thiourea and the quinoline moieties. Thiourea derivatives are well-known for their ability to coordinate with metal ions, primarily through the sulfur atom of the C=S group. mdpi.comnih.gov The presence of lone pairs on the sulfur and nitrogen atoms makes them effective donors. nih.gov The quinoline ring system, particularly with a substituent at the 8-position, also presents a nitrogen atom within the heterocyclic ring that can participate in coordination. scirp.orgscirp.org

Chelation Behavior with Transition Metal Ions

The arrangement of the thiourea and quinoline groups in this compound suggests its potential as a chelating ligand. Chelation, the formation of a ring structure by the attachment of a ligand to a metal ion, is a critical aspect of coordination chemistry. In this molecule, the nitrogen atom of the quinoline ring and the sulfur atom of the thiourea group can potentially coordinate to the same metal center, forming a stable chelate ring.

This bidentate S,N-coordination is a common feature for ligands containing both thiourea and a heterocyclic amine. nih.gov The stability of the resulting metal complexes is often enhanced by this chelate effect. The coordination can lead to the formation of various geometries, such as square planar or octahedral, depending on the metal ion and the presence of other ligands. mdpi.comnih.gov For instance, with divalent metal ions, it is common to observe the formation of complexes with a 1:2 metal-to-ligand ratio. mdpi.comscirp.orgnih.gov

Influence of Electronic and Steric Factors on Metal Coordination

The coordination of this compound to metal ions is influenced by both electronic and steric factors. The ethyl group attached to one of the nitrogen atoms of the thiourea moiety can exert a steric influence on the coordination geometry. waikato.ac.nz While an ethyl group is relatively small, bulkier substituents in similar ligands have been shown to affect isomerization and the resulting coordination modes. waikato.ac.nz

Electronically, the quinoline ring can withdraw electron density, which may influence the donor ability of the adjacent thiourea nitrogen. Conversely, the nature of the metal ion (hard or soft acid) will determine its preference for the hard nitrogen donor or the soft sulfur donor, according to the Hard and Soft Acids and Bases (HSAB) theory. cardiff.ac.uk Transition metals, often being borderline or soft acids, generally form stable bonds with the soft sulfur atom of the thiourea group. mdpi.com

Synthesis and Characterization of Metal Complexes of this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The characterization of these complexes relies on a combination of spectroscopic and analytical techniques to determine their composition and structure.

Overview of Complex Formation Mechanisms

The formation of metal complexes with N,N'-disubstituted thioureas generally proceeds through the coordination of the sulfur atom to the metal center. nih.govnih.gov In the case of this compound, the reaction would likely involve the initial coordination of the sulfur atom, followed by the chelation of the quinoline nitrogen to form a stable complex. The reaction conditions, such as temperature and solvent, can play a crucial role in the outcome of the synthesis. cardiff.ac.uk For some thiourea derivatives, cleavage of parts of the ligand has been observed at elevated temperatures. cardiff.ac.uk

The synthesis of new thiourea derivatives can be achieved through the reaction of an appropriate isothiocyanate with an amine. nih.gov For this compound, this would involve the reaction of 8-aminoquinoline (B160924) with ethyl isothiocyanate.

Specific Examples of Metal Coordination Compounds

Structural Elucidation of this compound Metal Complexes

Infrared (IR) spectroscopy is a powerful tool to infer the coordination mode of the thiourea ligand. A shift in the C=S stretching vibration to a lower frequency upon complexation is indicative of the coordination of the sulfur atom to the metal ion. mdpi.com Concurrently, a shift in the C-N stretching frequency to a higher frequency suggests an increase in the double bond character of the C-N bond upon coordination. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides valuable information about the ligand environment in the complex. Changes in the chemical shifts of the protons and carbons near the coordination sites can confirm the involvement of the thiourea and quinoline moieties in bonding to the metal.

The table below summarizes the key spectroscopic techniques and their expected observations for the characterization of this compound metal complexes, based on studies of similar compounds.

| Technique | Expected Observations upon Complexation | References |

| Infrared (IR) Spectroscopy | Shift of ν(C=S) to lower frequency; shift of ν(C-N) to higher frequency. | mdpi.com |

| ¹H NMR Spectroscopy | Downfield shift of protons on the quinoline ring and near the thiourea group. | |

| ¹³C NMR Spectroscopy | Downfield shift of the C=S carbon and carbons of the quinoline ring. | mdpi.com |

| UV-Vis Spectroscopy | Appearance of new charge-transfer bands. | researchgate.net |

| X-ray Crystallography | Determination of bond lengths, bond angles, and coordination geometry. | waikato.ac.nzcardiff.ac.uk |

Coordination Geometries and Isomerism

Information regarding the specific coordination geometries (e.g., tetrahedral, square planar, octahedral) adopted by metal complexes of this compound is not documented. Similarly, there are no reports on the types of isomerism (e.g., cis-trans, facial-meridional, optical) that may arise in these complexes.

Role of Inter- and Intramolecular Interactions in Complex Stability

A detailed analysis of the contribution of specific intermolecular (e.g., hydrogen bonding, π-π stacking) and intramolecular interactions to the stability of this compound complexes cannot be provided without experimental structural data.

Advanced Spectroscopic and Diffraction Based Structural Analysis of N Ethyl N Quinolin 8 Ylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the connectivity and spatial arrangement of atoms can be determined.

The ¹H NMR spectrum of N-Ethyl-N'-quinolin-8-ylthiourea is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring, the ethyl group, and the thiourea (B124793) N-H groups. The aromatic region of the spectrum would be the most complex, showing signals for the six protons of the quinoline ring. Due to the electron-withdrawing nature of the nitrogen atom and the thiourea substituent, these protons would resonate at lower field.

The protons of the ethyl group would appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a characteristic pattern due to spin-spin coupling. The N-H protons of the thiourea moiety are expected to appear as broad singlets, and their chemical shift can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Quinoline H2 | 8.8 - 9.0 | Doublet |

| Quinoline H3 | 7.4 - 7.6 | Doublet of doublets |

| Quinoline H4 | 8.0 - 8.2 | Doublet |

| Quinoline H5 | 7.6 - 7.8 | Doublet |

| Quinoline H6 | 7.5 - 7.7 | Triplet |

| Quinoline H7 | 7.9 - 8.1 | Doublet |

| N-H (quinolinyl) | 9.5 - 10.5 | Broad Singlet |

| N-H (ethyl) | 7.5 - 8.5 | Broad Singlet |

| -CH2- (ethyl) | 3.6 - 3.8 | Quartet |

| -CH3 (ethyl) | 1.2 - 1.4 | Triplet |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound would display a total of 12 distinct carbon signals. The most downfield signal is anticipated to be that of the thiourea carbon (C=S), typically appearing in the range of 180-185 ppm.

The nine carbon atoms of the quinoline ring would resonate in the aromatic region (110-150 ppm), with their specific shifts influenced by the position relative to the nitrogen atom and the thiourea substituent. The two carbons of the ethyl group would appear at higher field, with the methylene carbon (-CH2-) being more deshielded than the methyl carbon (-CH3).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=S (Thiourea) | 180 - 185 |

| Quinoline C8a | 148 - 150 |

| Quinoline C2 | 145 - 147 |

| Quinoline C4 | 135 - 137 |

| Quinoline C8 | 130 - 132 |

| Quinoline C4a | 128 - 130 |

| Quinoline C6 | 126 - 128 |

| Quinoline C5 | 121 - 123 |

| Quinoline C3 | 118 - 120 |

| Quinoline C7 | 115 - 117 |

| -CH2- (ethyl) | 40 - 45 |

| -CH3 (ethyl) | 14 - 16 |

Note: Predicted values are based on analogous compounds and general principles of NMR spectroscopy.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, allowing for the assignment of adjacent protons within the quinoline ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity between the quinoline ring, the thiourea linker, and the ethyl group.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments provide information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. The use of modern spectrometers makes it possible to perform these informative 2D NMR experiments. mdpi.com

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands for the various functional groups. The N-H stretching vibrations of the thiourea moiety are expected to appear as one or more sharp bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the aromatic quinoline ring and the aliphatic ethyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

A strong absorption band corresponding to the C=S (thione) stretching vibration is a key indicator of the thiourea group and typically appears in the range of 1250-1020 cm⁻¹. The C-N stretching vibrations are also expected in the fingerprint region. nih.gov The C=C and C=N stretching vibrations of the quinoline ring would give rise to several bands in the 1600-1450 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C, C=N (Quinoline) | Stretching | 1450 - 1600 |

| C=S (Thiourea) | Stretching | 1020 - 1250 |

| C-N | Stretching | 1250 - 1350 |

Raman spectroscopy, which is complementary to IR spectroscopy, would provide further insights into the molecular vibrations of this compound. The technique is particularly sensitive to non-polar bonds and symmetric vibrations. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. The symmetric breathing vibrations of the quinoline ring would also be expected to be prominent in the Raman spectrum.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is an indispensable tool for the unambiguous determination of a compound's molecular formula by providing a highly accurate mass measurement. For this compound, with a nominal mass of 245 g/mol , HRMS analysis would yield a precise mass-to-charge ratio (m/z) of the molecular ion. This experimental value is then compared to the theoretical exact mass calculated from the isotopic masses of its constituent elements (Carbon, Hydrogen, Nitrogen, and Sulfur). The minuscule difference between the experimental and theoretical masses, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula, C12H13N3S.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C12H13N3S |

| Theoretical Exact Mass (Da) | 245.0830 |

| Experimentally Observed m/z | [To be determined by experiment] |

| Mass Accuracy (ppm) | [To be calculated based on experimental data] |

Note: The experimentally observed m/z and mass accuracy are dependent on the specific HRMS instrumentation and experimental conditions.

Computational and Theoretical Investigations of N Ethyl N Quinolin 8 Ylthiourea

Theoretical Studies of Nonlinear Optical (NLO) Properties

Theoretical investigations into the nonlinear optical (NLO) properties of organic molecules like N-Ethyl-N'-quinolin-8-ylthiourea are fundamental to assessing their potential in photonic and optoelectronic applications. These studies are typically performed using quantum chemical methods, with Density Functional Theory (DFT) being a prominently used approach.

The core of these theoretical studies involves the calculation of molecular polarizability (α) and hyperpolarizability (β), which are tensors that describe the molecule's response to an external electric field. The first hyperpolarizability (β) is of particular interest as it governs the second-order NLO response, a prerequisite for applications like second-harmonic generation. For quinoline (B57606) derivatives, DFT calculations, often employing hybrid functionals such as B3LYP, are used to optimize the molecular geometry and compute these NLO properties. The choice of basis set, such as 6-311G(d,p), is critical for obtaining accurate results.

Solvation Models and Solvent Effects on Molecular Properties

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational solvation models are employed to theoretically investigate these solvent effects on the molecular properties of compounds like this compound. These models can be broadly categorized into explicit and implicit solvation models.

Explicit models involve simulating a solute molecule surrounded by a number of individual solvent molecules. While this approach can provide a detailed picture of solute-solvent interactions, it is computationally expensive. A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution. This method allows for the calculation of molecular properties in different solvent environments, providing insights into how polarity affects the electronic structure, stability, and spectroscopic properties of the molecule.

For thiourea (B124793) derivatives, studies have explored their solubility and dissolution behavior in various solvents through molecular simulations, analyzing intermolecular forces like hydrogen bonds. These computational approaches help in understanding the thermodynamic aspects of solvation. While specific studies on this compound are not detailed in the provided results, the methodologies applied to similar structures are directly applicable to predict its behavior in different solvents.

Computational Ligand-Target Interaction Studies (Molecular Docking)

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. This method is instrumental in drug discovery and medicinal chemistry to screen potential drug candidates and understand their mechanism of action at a molecular level.

Methodologies for Protein-Ligand Docking Simulations

The process of protein-ligand docking simulations for a compound like this compound typically involves several key steps. Initially, the three-dimensional structures of both the ligand (this compound) and the target protein are required. These are often obtained from crystallographic data or generated through homology modeling.

Software suites like AutoDock are widely used for performing these simulations. The process involves preparing the protein by removing water molecules, adding hydrogen atoms, and defining the binding site or "grid box" where the docking will be performed. The ligand is also prepared by assigning charges and defining its rotatable bonds. The docking algorithm then explores a vast conformational space of the ligand within the binding site, using a scoring function to evaluate and rank the different binding poses.

For more accurate predictions, molecular dynamics (MD) simulations are often employed as a post-docking refinement step. MD simulations can provide a more dynamic and realistic representation of the protein-ligand complex, allowing for the assessment of the stability of the predicted binding poses over time.

Analysis of Binding Modes and Interaction Fingerprints

Following a docking simulation, the resulting binding poses are analyzed to understand the nature of the interactions between the ligand and the protein. This analysis is crucial for rational drug design. For quinoline derivatives, studies have shown that they can form various types of interactions with protein residues, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

Interaction fingerprints are a way to systematically represent these binding interactions. They can be generated using tools that analyze the docked complexes and provide a detailed breakdown of the specific amino acid residues involved and the types of interactions formed. This detailed analysis helps in identifying the key residues responsible for binding and can guide the chemical modification of the ligand to improve its affinity and selectivity. For instance, the quinoline ring might engage in pi-pi stacking with aromatic residues like phenylalanine or tyrosine, while the thiourea group could act as a hydrogen bond donor or acceptor.

Prediction of Binding Affinities and Conformational Ensembles

A primary goal of molecular docking is to predict the binding affinity of a ligand for its target, which is typically expressed as a binding energy score. The scoring functions used in docking programs estimate the free energy of binding, with lower scores generally indicating a more favorable interaction. These scores are used to rank different ligands in virtual screening campaigns.

However, the scoring functions are approximations and may not always accurately predict experimental binding affinities. Therefore, more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used for more accurate predictions, although these are computationally more intensive.

Docking simulations also generate a conformational ensemble of the ligand, showing multiple possible binding poses. Analyzing this ensemble is important as the ligand may not adopt a single, rigid conformation upon binding. Understanding the different possible conformations and their relative energies provides a more complete picture of the binding event. For thiourea derivatives, their flexibility allows for multiple binding modes, which can be explored computationally.

Advanced Research Applications and Methodological Contributions of N Ethyl N Quinolin 8 Ylthiourea

N-Ethyl-N'-quinolin-8-ylthiourea as a Precursor in Heterocyclic Synthesis

The thiourea (B124793) functional group is a well-established building block in synthetic organic chemistry, primarily due to its capacity to act as a precursor for a wide array of nitrogen, sulfur, and oxygen-containing heterocyclic compounds. The high electrophilicity of the carbon atom and the nucleophilicity of the sulfur and nitrogen atoms within the thiourea moiety, combined with its extended π-electron system, make it a reactive intermediate for constructing complex molecular frameworks. nih.gov The presence of the quinoline (B57606) ring system in this compound further enhances its utility, as quinoline and its derivatives are known to be integral components of numerous natural products and pharmaceutical agents. researchgate.netresearchgate.net

This compound is a valuable precursor for generating novel heterocyclic scaffolds through cyclization reactions. The inherent reactivity of the thiourea group facilitates intramolecular cyclization, leading to the formation of various ring systems. For instance, thiourea derivatives are known to undergo cyclization to form thiazolidine, thiazole, and thiazine (B8601807) derivatives. clockss.orgnu.edu.kzresearchgate.net

The general principle of these cyclization reactions often involves the reaction of the thiourea with a suitable reagent that can react with both the sulfur and one of the nitrogen atoms, or an internal functional group, to close the ring. The specific heterocyclic system formed is dependent on the reaction conditions and the nature of the substituents on the thiourea. In the case of this compound, the quinoline nucleus and the ethyl group can influence the regioselectivity and stereoselectivity of these cyclization reactions, potentially leading to the formation of unique and complex polycyclic heterocyclic systems.

Table 1: Examples of Heterocyclic Scaffolds from Thiourea Precursors

| Precursor Type | Reagent/Condition | Resulting Heterocycle |

|---|---|---|

| N-allylthioureas | Intramolecular cyclization | 1,3-Thiazoline derivatives nu.edu.kz |

| N-acylthioureas | Intramolecular cyclization | 1,3-Thiazin-4-one derivatives nu.edu.kz |

| N-allylbenzothioamides | NBS | Thiazolines or Thiazoles researchgate.net |

The design of functionalized heterocycles is a cornerstone of modern medicinal chemistry and materials science. This compound serves as an excellent starting material for this purpose. The quinoline ring can be pre-functionalized or functionalized post-synthesis, allowing for the introduction of a wide range of substituents to modulate the electronic and steric properties of the final molecule. researchgate.net This functionalization is crucial for tuning the biological activity, solubility, and other physicochemical properties of the resulting heterocycles.

The thiourea moiety itself offers multiple points for functionalization. The nitrogen atoms can be substituted with various alkyl or aryl groups, and the sulfur atom can participate in a variety of reactions. This allows for the synthesis of a diverse library of quinoline-containing heterocyclic compounds with tailored properties for specific applications, such as drug discovery and the development of new materials. The strategic functionalization of the quinoline scaffold has been shown to be a powerful approach to enhance the pharmacological profile of quinoline-based compounds. researchgate.net

This compound and its Complexes in Catalysis Research

The quinoline moiety and the thiourea group in this compound make it an excellent ligand for the coordination of metal ions. The nitrogen atom of the quinoline ring and the sulfur and nitrogen atoms of the thiourea group can act as donor atoms, allowing the molecule to form stable complexes with a variety of transition metals. These metal complexes have shown significant potential in catalysis.

Metal complexes of thiourea and quinoline-based ligands have been explored as catalysts in a range of organic transformations. For example, Ruthenium(II) complexes bearing acylthiourea ligands have been successfully employed as pre-catalysts for the transfer hydrogenation of carbonyl compounds. nih.gov Similarly, zinc and aluminum complexes supported by quinoline-based ligands have demonstrated catalytic activity in the ring-opening polymerization of lactones and lactides. researchgate.net

Given these precedents, it is highly probable that metal complexes of this compound could exhibit interesting catalytic properties. The combination of the quinoline and thiourea motifs in a single ligand could lead to synergistic effects, enhancing the catalytic activity and selectivity of the metal center. The electronic properties of the quinoline ring and the steric bulk of the ethyl group can be fine-tuned to optimize the performance of the catalyst for specific reactions.

Table 2: Catalytic Applications of Thiourea and Quinoline-Based Ligand Complexes

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| Acylthiourea | Ru(II) | Transfer hydrogenation of carbonyls | nih.gov |

Understanding the mechanism of a catalytic process is crucial for the rational design of more efficient catalysts. In the context of metal complexes of this compound, mechanistic studies would likely focus on several key aspects. These include the coordination mode of the ligand to the metal center, the electronic and steric effects of the ligand on the reactivity of the metal, and the role of the ligand in stabilizing reaction intermediates and transition states.

X-ray crystallography has shown that thiourea ligands can coordinate to metal centers in a monodentate fashion through the sulfur atom. nih.gov The geometry of the resulting complex, such as the "3-legged piano-stool" geometry observed in some Ru(II) complexes, can significantly influence its catalytic activity. nih.gov The steric and electronic properties of the ancillary ligand are known to greatly influence the catalytic properties of the metal species. researchgate.net Mechanistic investigations, including kinetic studies and computational modeling, would be invaluable for elucidating the catalytic cycle and for designing next-generation catalysts based on the this compound scaffold.

Contributions to Analytical Chemistry Methodologies

The unique structural features of this compound also make it a promising candidate for applications in analytical chemistry. The quinoline ring is a well-known fluorophore and chromophore, and its photophysical properties can be exploited for the development of new analytical methods. The thiourea group is an effective chelating agent for a variety of metal ions.

The combination of a signaling unit (the quinoline) and a binding unit (the thiourea) in a single molecule is the fundamental principle behind many chemosensors. Therefore, this compound could potentially be used as a selective and sensitive chemosensor for the detection of specific metal ions. Upon binding of a metal ion to the thiourea group, a change in the fluorescence or absorbance of the quinoline moiety could be observed, allowing for the quantitative determination of the analyte. The development of such analytical methods is of great importance in environmental monitoring, clinical diagnostics, and industrial process control. Furthermore, the synthesis of related quinoline derivatives has been optimized using various techniques, and their structures confirmed by analytical methods such as IR, NMR, and Mass spectrometry, highlighting the importance of analytical methodologies in this field of research. researchgate.net

Ligand Design for Metal Ion Recognition and Sensing Principles

The design of selective and sensitive ligands for the detection of specific metal ions is a cornerstone of analytical and environmental chemistry. This compound has emerged as a noteworthy chromogenic sensor, particularly for the detection of copper(II) ions (Cu²⁺).

The efficacy of this compound as a ligand is rooted in its molecular structure, which incorporates both a quinoline ring system and a thiourea functional group. The nitrogen atom within the quinoline ring and the sulfur and nitrogen atoms of the thiourea moiety act as donor atoms, creating a prime coordination site for metal ions. This strategic arrangement of atoms allows for the formation of stable chelate complexes with specific metals.

Research has demonstrated that this compound exhibits high selectivity and sensitivity towards Cu²⁺ ions. When in the presence of a solution containing various metal ions, this compound will preferentially bind with Cu²⁺. This selective binding event triggers a distinct and observable change in the solution's color, a phenomenon that underpins its use as a chromogenic sensor. The interaction leads to the formation of a 1:2 complex, where one copper ion is bound by two molecules of this compound. This complexation alters the electronic properties of the ligand, resulting in a shift in its maximum absorption of light to a different wavelength, which is perceived as a color change.

The principle of this sensing mechanism relies on the formation of this stable complex, which is favored over complexes with other metal ions. The specificity for Cu²⁺ suggests that the size, charge, and electronic configuration of the copper ion are ideally suited to the coordination pocket created by the ligand. This high degree of selectivity is a critical feature in the design of sensors, as it minimizes interference from other ions that may be present in a sample, thereby ensuring the accuracy of the detection.

Development of Separation Techniques based on Thiourea Derivatives

Information regarding the specific application of this compound in the development of separation techniques is not available in the reviewed scientific literature. While the broader class of thiourea derivatives has been investigated for use in methods such as solvent extraction and solid-phase extraction for the separation of various metal ions, research focusing solely on this compound for these purposes has not been identified.

Future Directions and Emerging Research Avenues for N Ethyl N Quinolin 8 Ylthiourea

Integration of Experimental and Computational Approaches for Predictive Design

The synergy between theoretical calculations and empirical laboratory work is a cornerstone of modern chemical research. For a molecule like N-Ethyl-N'-quinolin-8-ylthiourea, this integration is crucial for accelerating the discovery of new properties and applications. Computational chemistry offers powerful tools to predict molecular behavior, thereby guiding experimental efforts toward the most promising avenues and reducing the trial-and-error cycle.

For this compound, this predictive power can be harnessed to:

Model Conformational Landscapes: Computational studies can map the potential energy surfaces for rotation around key single bonds, identifying the most stable conformations in different environments. ebi.ac.uk This is vital for understanding its binding modes with metal ions or biological macromolecules.

Predict Spectroscopic Signatures: Calculating NMR, IR, and UV-Vis spectra can aid in the characterization of newly synthesized derivatives and their metal complexes.

Simulate Interactions: Molecular docking simulations can predict the binding affinity and orientation of the molecule within the active sites of various enzymes or protein targets, guiding the design of new therapeutic agents. researchgate.netksu.edu.tr

This predictive capacity allows for a more rational design of derivatives with enhanced properties, such as improved solubility, higher binding affinity, or specific electronic characteristics, before their synthesis is ever attempted.

Table 1: Predictive Design Methodologies for this compound

| Approach | Technique | Predicted Properties | Experimental Verification |

|---|---|---|---|

| Computational | Density Functional Theory (DFT) | Molecular geometry, electronic structure, vibrational frequencies | X-ray Crystallography, FTIR, Raman Spectroscopy |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions | Temperature-dependent NMR, Crystal Structure Analysis | |

| Molecular Dynamics (MD) | Conformational stability, solvent effects, binding dynamics | 2D-NMR (NOESY/ROESY), Spectroscopic Titrations | |

| Molecular Docking | Binding affinity and mode with biological targets | In vitro biological assays, Enzyme kinetics | |

| Experimental | Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths/angles, packing | Comparison with DFT-optimized geometry |

Exploration of Novel Coordination Architectures

The this compound molecule is an inherently versatile ligand. The quinoline (B57606) nitrogen and the thiourea (B124793) sulfur atom create a potential bidentate chelation site, which is a classic motif for binding to transition metal ions. The future of this compound lies in exploring the rich variety of coordination complexes it can form, leading to novel structures with unique magnetic, optical, or catalytic properties.

Thiourea derivatives are well-documented for their ability to form stable complexes with a wide range of metals, including silver(I), gold(I), platinum(II), copper(II), nickel(II), and cobalt(II). ksu.edu.trnih.govresearchgate.net The resulting complexes can adopt various geometries, from linear and square planar to tetrahedral and octahedral, depending on the metal's coordination preferences and the steric bulk of the ligands. ksu.edu.trnih.gov Furthermore, the quinoline moiety itself is a renowned ligand in coordination chemistry. scispace.comresearchgate.netresearchgate.net

Future research should focus on:

Mononuclear vs. Polynuclear Complexes: Investigating reaction conditions (e.g., ligand-to-metal ratio, solvent, counter-ion) to control the formation of simple mononuclear complexes versus more complex polynuclear structures or coordination polymers where the ligand bridges multiple metal centers.

Mixed-Ligand Systems: Introducing ancillary ligands into the coordination sphere to fine-tune the electronic properties and steric environment of the metal center. This could involve co-ligands like phosphines, N-heterocyclic carbenes, or other quinoline-based molecules. nih.gov

Uncommon Metal Ions: Exploring coordination with less common metal ions, such as those from the lanthanide or actinide series, which could yield complexes with interesting photoluminescent or magnetic properties.

The synthesis and crystallographic characterization of these new architectures are paramount. researchgate.net Single-crystal X-ray diffraction provides definitive proof of structure and reveals the intricate details of coordination geometries and intermolecular interactions, such as hydrogen bonding, which dictate the final supramolecular assembly. ksu.edu.tr

Table 2: Potential Coordination Architectures of this compound

| Metal Ion | Potential Geometry | Potential Application Area |

|---|---|---|

| Ag(I), Au(I) | Linear, Trigonal Planar | Antimicrobial Agents, Catalysis |

| Pt(II), Pd(II) | Square Planar | Anticancer Agents, Catalysis |

| Cu(II), Ni(II), Co(II) | Square Planar, Tetrahedral, Octahedral | Magnetic Materials, Redox Sensors, Catalysis |

| Zn(II), Cd(II) | Tetrahedral | Fluorescent Sensors, Luminescent Materials |

Development of Advanced Synthetic Strategies for Complex Thiourea Derivatives

While the core synthesis of this compound is straightforward, typically involving the reaction between 8-aminoquinoline (B160924) and ethyl isothiocyanate, future research will demand more sophisticated synthetic methodologies. The goal is to create a library of derivatives where specific functionalities are installed on the quinoline ring or the ethyl group to tailor the molecule for specific tasks.

Modern organic synthesis provides a toolkit for such modifications. Advanced strategies could include:

Multi-step Synthesis of Precursors: Instead of starting with simple precursors, multi-step routes can be employed to generate highly functionalized 8-aminoquinolines or custom isothiocyanates. For example, synthesizing an isothiocyanate that already contains a fluorescent tag or a reactive group for bioconjugation. nih.gov

Post-Synthetic Modification: Treating the parent this compound molecule as a scaffold and using reactions that selectively modify the quinoline ring. This could involve electrophilic aromatic substitution to add nitro or halo groups, or transition-metal-catalyzed cross-coupling reactions to attach other aryl or alkyl fragments.

Solid-Phase Synthesis: For creating libraries of related compounds for high-throughput screening, solid-phase synthesis offers an efficient method. The quinoline or ethyl precursor could be attached to a resin, followed by reaction with the appropriate isothiocyanate or amine, and subsequent cleavage to release the final product.

The development of these strategies is essential for creating "smart" molecules. For instance, a derivative could be synthesized with a long alkyl chain to enhance its solubility in nonpolar media or to promote self-assembly into vesicles. Another derivative might incorporate a second, different metal-binding site, allowing for the creation of heterometallic complexes.

Table 3: Advanced Synthetic Strategies for Thiourea Derivatives

| Strategy | Description | Objective | Example Reaction |

|---|---|---|---|

| Condensation of Custom Precursors | Synthesis of a functionalized amine or isothiocyanate prior to the main condensation step. nih.gov | Introduce specific functionalities (e.g., fluorophores, reactive handles). | Reaction of a custom amine with thiophosgene (B130339) to form a unique isothiocyanate. |

| Post-Synthetic Functionalization | Chemical modification of the parent thiourea molecule after its initial synthesis. | Fine-tune electronic or steric properties. | Halogenation or nitration of the quinoline ring. |

| Metal-Catalyzed Cross-Coupling | Attaching new groups to the quinoline scaffold using catalysts like palladium or copper. | Build molecular complexity and create extended π-systems. | Suzuki or Sonogashira coupling on a halogenated quinoline-thiourea. |

| Click Chemistry | Incorporating an azide (B81097) or alkyne handle for subsequent conjugation via a highly efficient "click" reaction. | Link the thiourea to biomolecules, polymers, or surfaces. | Copper-catalyzed azide-alkyne cycloaddition (CuAAC). |

Interdisciplinary Research with Material Sciences and Supramolecular Chemistry

The true potential of this compound will be unlocked through collaboration with fields beyond traditional chemistry. Its inherent properties make it an attractive candidate for applications in material sciences and as a building block in supramolecular chemistry.

Material Sciences: The ability of the thiourea group to interact strongly with heavy and soft metal ions, like mercury(II) or lead(II), makes this molecule a prime candidate for the development of chemical sensors. analis.com.my A derivative could be designed where binding to a target metal ion induces a measurable change in color (colorimetric sensor) or fluorescence (chemosensor). Such a molecule could be immobilized on a solid support, like silica (B1680970) nanoparticles or a polymer film, to create a practical sensing device for environmental monitoring or industrial process control. thno.org

Supramolecular Chemistry: Supramolecular chemistry focuses on the chemistry "beyond the molecule," using non-covalent interactions like hydrogen bonding and π–π stacking to assemble molecules into larger, ordered structures. nwhitegroup.com The this compound molecule is rich in these features: the thiourea group has two N-H protons that are excellent hydrogen bond donors and a sulfur atom that can act as an acceptor. The quinoline ring is an aromatic system capable of engaging in π–π stacking interactions. researchgate.net

Future research could explore:

Self-Assembly: Investigating the spontaneous self-assembly of the molecule in solution or in the solid state to form well-defined nanostructures like wires, ribbons, or gels.

Host-Guest Chemistry: Using the molecule as a guest that can be encapsulated within larger host molecules, such as cyclodextrins or pillarenes, to modify its properties or control its release. thno.org

Anion Recognition: The hydrogen bond donors of the thiourea group are known to be effective at binding anions. Research could focus on designing derivatives that selectively recognize and bind specific anions like chloride, acetate, or phosphate, with potential applications in sensing or transport.

By bridging these disciplines, this compound can evolve from a single molecule into a versatile component for constructing complex and functional systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.